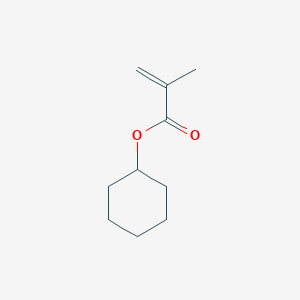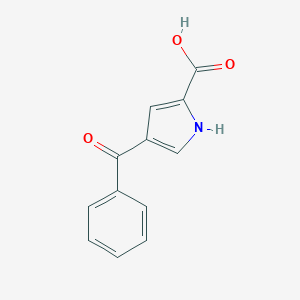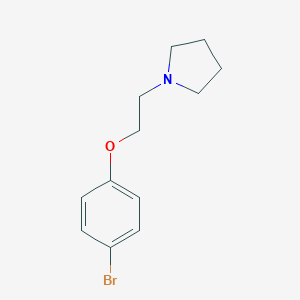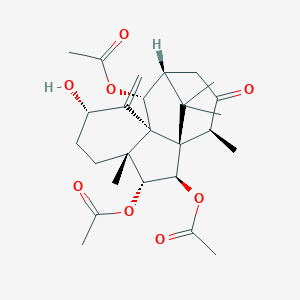
Taxinin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxinin K is a natural product that belongs to the taxane family of compounds. It is known for its potent cytotoxicity and has been extensively studied for its potential use in cancer treatment. Taxinin K is isolated from the bark of Taxus yunnanensis, a tree species that is endemic to the Yunnan province of China.
Scientific Research Applications
Reversal of Drug Resistance
Taxinin K, particularly in its modified form 5-O-benzoylated taxinine K (BTK), has been shown to reverse P-glycoprotein (P-gp) and multidrug resistance protein (MRP)-mediated multidrug resistance in KB cells. This compound can reverse the resistance to various drugs by interacting with P-gp and moderately reversing ADM resistance in cells overexpressing MRP. Interestingly, BTK neither inhibits the transporting activity of MRP nor reduces intracellular glutathione levels. It shifts the distribution of ADM in cells from punctate cytoplasmic compartments to the nucleoplasm and cytoplasm, thereby reversing both P-gp- and MRP-mediated multidrug resistance (MDR) (Okumura et al., 2000).
Synthesis and Structural Studies
Taxinin K and related taxanes have attracted interest due to their unique hydroxylated diterpene structures, found in plants like the yew tree (Taxus baccata L.). These compounds are known for their antileukemic and antitumoral activities. Studies have focused on synthesizing less substituted taxane derivatives and exploring their biological activities. The development of a synthetic route to the tricyclic taxane skeleton, which can be converted into hydroxy groups, has been a subject of research (Neh et al., 1984).
Pharmacological and Biological Activities
Taxifolin, a closely related compound to Taxinin K, exhibits a range of pharmacological activities. It has been shown to manage inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly prominent. The compound has been evaluated using various in vitro and in vivo models, suggesting its potential for human therapeutic applications (Sunil & Xu, 2019).
Antioxidant Activity
Taxifolin demonstrates significant antioxidant activities. It has been shown to inhibit linoleic acid emulsion peroxidation and exhibit effective scavenging effects on various radicals. Its structure-activity relationship has been studied to understand its efficacy in radical scavenging and metal-chelating activities (Topal et al., 2016).
Cardiac Health Applications
Taxifolin has also been explored for its role in cardiac health. It is known to protect against cardiac hypertrophy and fibrosis during biomechanical stress, such as pressure overload. This protection is likely achieved through the inhibition of oxidative stress and the modulation of signaling pathways like ERK1/2, JNK1/2, and Smad pathways (Guo et al., 2015).
properties
CAS RN |
18615-53-7 |
|---|---|
Product Name |
Taxinin K |
Molecular Formula |
C26H36O8 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-24(8)21(33-15(4)28)22(34-16(5)29)25-13(2)19(31)11-17(23(25,6)7)20(26(12,24)25)32-14(3)27/h13,17-18,20-22,30H,1,9-11H2,2-8H3/t13-,17+,18+,20-,21+,22+,24+,25-,26-/m1/s1 |
InChI Key |
UALBZGZBNFOOHX-DTSIHYJMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



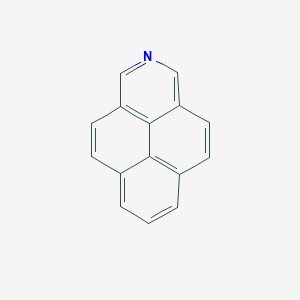
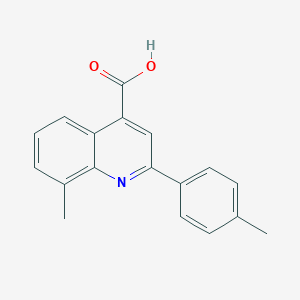
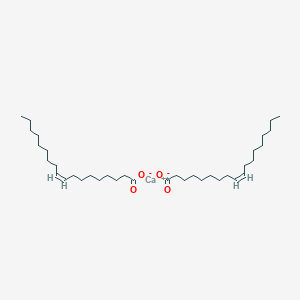
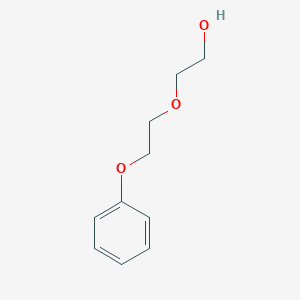
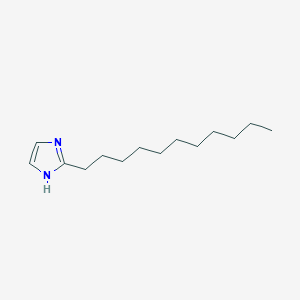
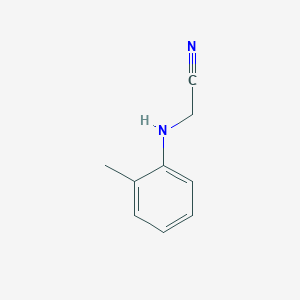
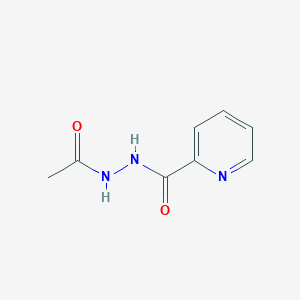
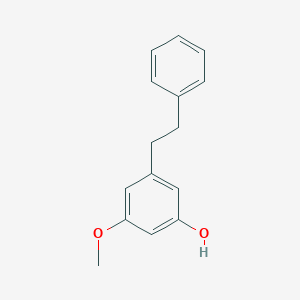
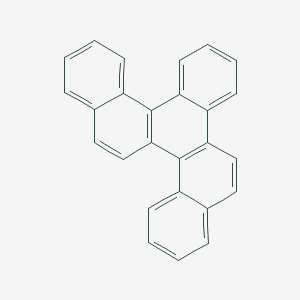
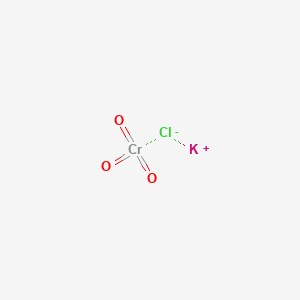
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
